molecular formula C20H20SSi B14366756 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane CAS No. 92635-90-0

2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane

Katalognummer: B14366756
CAS-Nummer: 92635-90-0
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: HUXHMXNFDSVPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is an organic compound that features a unique structure combining a naphthalene ring, a phenyl group, and a thiasilinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane typically involves the reaction of naphthalene derivatives with phenyl-substituted thiasilinane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common synthetic route involves the use of palladium-catalyzed coupling reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Wirkmechanismus

The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthalene and phenyl-substituted thiasilinanes, such as:

Uniqueness

2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

92635-90-0

Molekularformel

C20H20SSi

Molekulargewicht

320.5 g/mol

IUPAC-Name

2-naphthalen-1-yl-2-phenylthiasilinane

InChI

InChI=1S/C20H20SSi/c1-2-11-18(12-3-1)22(16-7-6-15-21-22)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2

InChI-Schlüssel

HUXHMXNFDSVPNV-UHFFFAOYSA-N

Kanonische SMILES

C1CCS[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.